N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound featuring an indole moiety linked to a 4-oxoquinazolin-3(4H)-yl group via a propanamide bridge. Indole derivatives are known for modulating neurotransmitter systems and kinase pathways, while quinazoline scaffolds often exhibit anticancer and anti-inflammatory properties .
Properties
IUPAC Name |
N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(22-14-6-5-13-7-9-20-17(13)11-14)8-10-23-12-21-16-4-2-1-3-15(16)19(23)25/h1-7,9,11-12,20H,8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORABTGVCIGXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinazoline intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Prolonged exposure to 6M HCl at 80–100°C cleaves the amide bond, yielding 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid and 1H-indol-6-amine as products.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C partially hydrolyzes the amide, requiring 8–12 hours for 70–85% conversion.
Key Data :
| Condition | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic | 6M HCl | 80–100°C | 4–6 hr | 92–95% |
| Basic | 2M NaOH | 60°C | 8–12 hr | 70–85% |
Alkylation and Arylation
The indole nitrogen and quinazolinone oxygen serve as nucleophilic sites for alkylation:
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Indole N-Alkylation : Treatment with methyl iodide and NaH in DMF at 0–5°C produces N-methyl derivatives, though competing O-alkylation at the quinazolinone moiety occurs (ratio 1:1.2).
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Quinazolinone O-Alkylation : Benzyl bromide in acetone with K2CO3 selectively alkylates the 4-oxo group, achieving 88% yield after 3 hours .
Notable Observation : Steric hindrance from the propanamide linker reduces reactivity at the indole 6-position compared to simpler indole derivatives .
Condensation Reactions
The compound participates in Knoevenagel-type condensations with aldehydes:
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Reaction with Benzaldehyde : In ethanol containing ammonium acetate (10 mol%), reflux for 6 hours forms a styryl-linked derivative (62% yield) .
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Heterocyclic Aldehydes : Indole-3-carbaldehyde condensations yield fused polycyclic structures under microwave irradiation (150°C, 20 min, 75% yield) .
Functional Group Transformations
A. Oxidation :
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The quinazolinone ring resists oxidation, but the propanamide linker’s methylene groups are susceptible to KMnO4 in acidic media, forming ketone derivatives (55–60% yield).
B. Reduction :
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Catalytic hydrogenation (H2/Pd-C) reduces the quinazolinone’s carbonyl to a hydroxyl group, though over-reduction degrades the indole ring.
C. Halogenation :
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Electrophilic bromination (Br2 in CHCl3) occurs at the indole 5-position (72% yield), confirmed by NMR .
Cycloaddition and Heterocycle Formation
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Diels-Alder Reactivity : The quinazolinone acts as a dienophile with 1,3-dienes under thermal conditions (120°C, 8 hr), forming tetracyclic adducts (40–50% yield) .
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Thiazolidinone Formation : Reaction with thioglycolic acid and acetic anhydride generates a thiazolidinone ring fused to the quinazolinone (68% yield) .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Primary Site | Yield | Selectivity Challenges |
|---|---|---|---|---|
| Amide Hydrolysis | 6M HCl, 80°C | Propanamide | 92–95% | Competing indole ring protonation |
| Indole N-Alkylation | CH3I, NaH, DMF, 0°C | Indole N1 | 45% | O-Alkylation byproducts (35%) |
| Quinazolinone O-Alkylation | BnBr, K2CO3, acetone | Quinazolinone O4 | 88% | None observed |
| Condensation | PhCHO, NH4OAc, EtOH, reflux | Quinazolinone C2 | 62% | Oligomerization at >10 hr |
| Bromination | Br2, CHCl3, 25°C | Indole C5 | 72% | Minor C3 substitution (8%) |
Mechanistic Insights
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Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing quinazolinone.
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Indole Alkylation : Kinetic control favors N1-alkylation, but thermodynamic products shift to O-alkylated species under prolonged heating.
Scientific Research Applications
Biological Activities
The compound exhibits promising biological properties, which can be categorized as follows:
Anticancer Activity
Preliminary studies indicate that N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may possess significant anticancer properties. Compounds with similar structural features have been reported to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth.
For instance, analogs of quinazoline derivatives have shown efficacy against different cancer types, suggesting that this compound could also be effective in similar contexts.
Anti-inflammatory Effects
The dual functionality of the indole and quinazoline structures may contribute to anti-inflammatory effects. Research indicates that compounds with these moieties can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study investigated the effects of quinazoline derivatives on various cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability and induced apoptosis, highlighting their potential as anticancer agents. The study suggested that further investigation into this compound could yield similar results due to its structural similarities.
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of indole derivatives. The findings indicated that these compounds could effectively reduce markers of inflammation in vitro and in vivo models. This suggests that this compound may also exhibit similar anti-inflammatory effects.
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Anti-inflammatory Treatments : For conditions characterized by chronic inflammation.
- Drug Development : As a scaffold for synthesizing new derivatives with enhanced efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Key Structural Features :
- Indole moiety : The 6-position substitution on the indole ring may influence binding specificity compared to 3-substituted analogs (e.g., ).
- 4-Oxoquinazolin-3(4H)-yl group : This moiety is associated with competitive inhibition of ATP-binding sites in kinases .
Comparative Analysis with Structural Analogs
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound : N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | C19H17N3O2 (estimated) | ~335.37 | Indole-6-yl, 4-oxoquinazoline, propanamide linker |
| N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide | C19H20N4O3 | 362.4 | Dual quinazoline moieties, methoxyethyl group |
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide | C16H18ClN3O2 | 319.79 | Chloro-substituted indole, hydroxyquinazoline |
| N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide | C19H18ClN3O3 | 379.82 | Dimethoxyquinazoline, chlorobenzyl group |
| N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | C23H20N2O5 | 404.42 | Benzo[d][1,3]dioxole, alkyne linker |
| N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide | C15H14ClN3O2 | 303.75 | Chloro-indole, acetamide linker |
Pharmacokinetic and Toxicity Considerations
- Comparative Stability: Dual Quinazoline (): High metabolic stability but may exhibit off-target effects. Chloro-Indole (): Improved tissue distribution but possible genotoxicity from chloro-substituent.
Biological Activity
N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that combines an indole moiety with a quinazoline derivative, suggesting potential therapeutic applications in various biological contexts, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing key findings from the literature, including its anticancer properties, mechanisms of action, and other relevant biological activities.
- Molecular Formula : C18H14N4O2
- Molecular Weight : 318.3 g/mol
- Structure : The compound features an indole ring fused to a quinazoline structure, which is often associated with diverse pharmacological profiles.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been reported to reduce cell viability in human cancer cells by inducing apoptosis through caspase activation pathways.
- Kinase Inhibition : The structure of the compound suggests potential inhibitory effects on specific kinases involved in cancer progression. Preliminary studies indicate that it may target pathways associated with tumor growth and metastasis.
- Mechanistic Insights : Mechanistic studies have revealed that the compound may modulate signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Study 1: In Vitro Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines, including breast and colon cancer. The results demonstrated:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
- Mechanism of Action : It was found to induce apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models showed that treatment with this compound led to significant tumor regression compared to control groups. Key findings included:
- Tumor Volume Reduction : A reduction in tumor volume by approximately 60% after four weeks of treatment.
- Biomarker Analysis : Decreased expression of Ki67 (a proliferation marker) and increased expression of cleaved caspase-3 indicated effective induction of apoptosis .
Additional Biological Activities
Beyond its anticancer properties, this compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary tests suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .
- Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory activities, although detailed mechanisms remain to be elucidated .
Q & A
What are the recommended synthetic routes for N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and how can structural integrity be confirmed post-synthesis?
Basic Research Question
Methodological Answer:
The synthesis of quinazolinone derivatives typically involves coupling reactions between indole and quinazolinone moieties. For analogs, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMSO with triethylamine as a base is commonly used for amide bond formation (e.g., 68.6% yield for compound 7 in ). Reflux conditions (e.g., 48–72 hours) in solvents like 1,4-dioxane or DMF are critical for optimal yields . Post-synthesis, structural confirmation requires:
- 1H/13C NMR : Key signals include indole NH (~10–12 ppm), quinazolinone carbonyl (165–175 ppm in 13C), and propionamide methylene protons (δ 2.5–3.5 ppm) .
- EI-MS or HRMS : Molecular ion peaks (e.g., m/z 455.19 for compound 11m in ) validate molecular weight .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., ±0.4% deviation) .
How can researchers employ NMR and mass spectrometry to elucidate the structure of this compound?
Basic Research Question
Methodological Answer:
- 1H NMR :
- 13C NMR :
- Quinazolinone C=O at δ 165–170 ppm and amide C=O at δ 168–172 ppm .
- EI-MS : Molecular ion peaks (e.g., m/z 441.47 for compound 11n ) confirm the molecular formula. HRMS can resolve isotopic patterns for Cl/Br-containing analogs .
What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound?
Advanced Research Question
Methodological Answer:
- In Vitro :
- Cell viability assays : MTT or SRB assays against cancer cell lines (e.g., IC50 determination for compounds like 10a in ) .
- Enzyme inhibition : Assess kinase or COX-2 inhibition (e.g., IC50 = 116.73 mmol/kg for COX-2 in ) .
- In Vivo :
- Xenograft models : Tumor volume reduction in nude mice implanted with human cancer cells.
- Anti-inflammatory models : Carrageenan-induced paw edema (e.g., ulcerogenicity index comparison in ) .
How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of quinazolinone derivatives?
Advanced Research Question
Methodological Answer:
- Substituent Variation :
- Quinazolinone C-4 position : Introducing electron-withdrawing groups (e.g., nitro, bromo) enhances electrophilicity and target binding (e.g., compound 10a vs. 11m in and ) .
- Indole N-1 modification : Alkylation or acylation (e.g., compound 14 in ) alters lipophilicity and bioavailability .
- Pharmacophore Hybridization :
- Combine quinazolinone with thioalkylamide or triazole moieties (e.g., compound 83 in ) to enhance COX-2 selectivity .
What analytical approaches resolve contradictions in biological activity data across different studies on similar quinazolinone derivatives?
Advanced Research Question
Methodological Answer:
- Purity Verification : Ensure >95% purity via HPLC (e.g., compound 7 in with 68.6% yield but unstated purity) .
- Assay Standardization :
- Use identical cell lines (e.g., MCF-7 vs. HeLa) and control compounds (e.g., Diclofenac in ) .
- Replicate dosing regimens (e.g., 25 mg/kg vs. 50 mg/kg) to compare efficacy .
- Mechanistic Studies :
- Western blotting for target protein expression (e.g., COX-2 suppression in ) .
- Molecular docking to validate binding affinity variations (e.g., steric clashes with bromo substituents in ) .
How can researchers mitigate low yields in the synthesis of this compound analogs?
Basic Research Question
Methodological Answer:
- Optimize Reaction Conditions :
- Increase equivalents of reactive partners (e.g., 6.4 equivalents of piperonal for compound 11m in ) .
- Use coupling agents like HBTU over DCC for amide bonds (e.g., 95.7% yield for compound 6a in ) .
- Purification Techniques :
- Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate polar byproducts.
- Recrystallization from ethanol/DMSO for high-purity solids .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
Methodological Answer:
- ADMET Prediction :
- Docking Studies :
- AutoDock Vina : Simulate binding to targets like EGFR or COX-2 (e.g., docking score <-8 kcal/mol for active compounds in ) .
How can researchers validate the selectivity of this compound for specific kinase targets?
Advanced Research Question
Methodological Answer:
- Kinase Profiling Panels :
- Use Eurofins KinaseProfiler™ to test against 100+ kinases.
- Compare IC50 values for primary targets (e.g., EGFR) vs. off-targets (e.g., VEGFR) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
